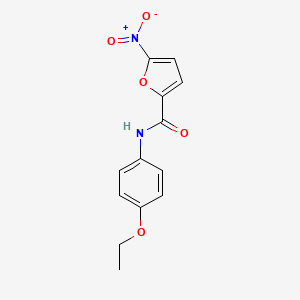![molecular formula C16H13Cl2N5O B11694697 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-[(Z)-(2,4-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11694697.png)
3-(1H-1,2,3-Benzotriazol-1-YL)-N'-[(Z)-(2,4-dichlorophenyl)methylidene]propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2,4-dichlorophenyl)methylidene]propanehydrazide is a complex organic compound that features a benzotriazole moiety and a dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2,4-dichlorophenyl)methylidene]propanehydrazide typically involves the condensation of 3-(1H-1,2,3-benzotriazol-1-yl)propanehydrazide with 2,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反应分析
Types of Reactions
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2,4-dichlorophenyl)methylidene]propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzotriazole and dichlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2,4-dichlorophenyl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2,4-dichlorophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The benzotriazole moiety can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The dichlorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins.
相似化合物的比较
Similar Compounds
3-(1H-1,2,3-Benzotriazol-1-YL)propanehydrazide: Lacks the dichlorophenyl group, making it less lipophilic.
N’-[(Z)-(2,4-Dichlorophenyl)methylidene]propanehydrazide: Lacks the benzotriazole moiety, reducing its ability to bind to metal ions or enzymes.
Uniqueness
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2,4-dichlorophenyl)methylidene]propanehydrazide is unique due to the presence of both the benzotriazole and dichlorophenyl groups. This combination imparts distinct physicochemical properties, such as enhanced stability, lipophilicity, and the ability to participate in a wide range of chemical reactions.
属性
分子式 |
C16H13Cl2N5O |
|---|---|
分子量 |
362.2 g/mol |
IUPAC 名称 |
3-(benzotriazol-1-yl)-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H13Cl2N5O/c17-12-6-5-11(13(18)9-12)10-19-21-16(24)7-8-23-15-4-2-1-3-14(15)20-22-23/h1-6,9-10H,7-8H2,(H,21,24)/b19-10- |
InChI 键 |
MLVDXUCHWGXYNY-GRSHGNNSSA-N |
手性 SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C\C3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-methoxyphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11694618.png)
![(5E)-3-methyl-5-[(phenylamino)methylidene]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B11694624.png)

![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-hydroxy-3-iodo-5-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11694628.png)


![N-(4-{[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B11694650.png)
![(2Z,5Z)-5-benzylidene-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11694652.png)
![2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11694658.png)
![(3Z)-3-[(2,4,6-trimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11694666.png)
![2-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11694667.png)
![Butyl 3-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11694669.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11694713.png)
